REACTION_CXSMILES
|
CO[C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[CH2:12]Br.C(N(CC)CC)C.[CH3:22][O:23][CH2:24][CH2:25][NH2:26]>>[CH3:11][O:10][C:7]1[CH:6]=[C:5]2[C:4](=[CH:9][CH:8]=1)[C:3](=[O:14])[N:26]([CH2:25][CH2:24][O:23][CH3:22])[CH2:12]2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)OC)CBr)=O
|
Name
|
|
Quantity
|
391 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
348 mg
|
Type
|
reactant
|
Smiles
|
COCCN
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (SiO2, Heptane:EtOAc 1:1 to EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CN(C(C2=CC1)=O)CCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |